molecular formula C23H34N3O10P B10782980 Phophoramidon

Phophoramidon

Cat. No.: B10782980
M. Wt: 543.5 g/mol
InChI Key: ZPHBZEQOLSRPAK-UHFFFAOYSA-N
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Description

Organophosphate Compound Classification and Academic Significance

Phosphamidon (B1677709) is classified as an organophosphate insecticide faunajournal.comresearchgate.netnih.govneptjournal.comenvirobiotechjournals.comnih.gov. As a synthetic organic compound, it belongs to the broader class of organophosphorus compounds, specifically a trialkyl phosphate (B84403) faunajournal.comresearchgate.netenvirobiotechjournals.com. The defining characteristic of organophosphates, including Phosphamidon, is their ability to inhibit the enzyme acetylcholinesterase (AChE) researchgate.netneptjournal.comnih.govbioinfopublication.orgtnsroindia.org.incore.ac.uk. AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition leads to an accumulation of acetylcholine at nerve synapses, disrupting normal nerve signal transmission neptjournal.combioinfopublication.orgtnsroindia.org.in.

The academic significance of Phosphamidon lies in its role as a representative organophosphate insecticide. Research into Phosphamidon contributes to a broader understanding of the toxicological mechanisms, environmental fate, and ecological impacts associated with this class of chemicals. Its use as a model compound allows researchers to study neurotoxicity, enzyme kinetics, and the effects of pesticides on non-target organisms and ecosystems faunajournal.comneptjournal.combioinfopublication.orgcore.ac.ukinchem.org.

Table 1.1: Acetylcholinesterase Inhibition Data for Phosphamidon

Enzyme TargetInhibitor TypeIC50 Value (µM)Source Reference
Human AChEOrganophosphate30.00 researchgate.net
Fish AChEOrganophosphate21433.1 ± 2651.96 nM researchgate.net

Note: Data for fish AChE is presented in nanomolar (nM) as found in the source.

Historical Trajectories and Contemporary Research Emphases on Phosphamidon

Phosphamidon was first registered for agricultural use in the United States in 1963 researchgate.net. It was developed as a systemic insecticide and acaricide, valued for its broad spectrum of activity against various insect pests in crops such as citrus, cotton, deciduous fruits, and nuts researchgate.netnih.govresearchgate.net.

Contemporary research on Phosphamidon continues to investigate its multifaceted impacts, particularly concerning its environmental persistence and its effects on non-target organisms. Studies focus on its degradation pathways, such as hydrolysis, and its influence on aquatic ecosystems and soil microbial communities nih.govneptjournal.cominchem.orgresearchgate.netescholarship.org. Research also delves into its biochemical effects on various organisms, including fish, where its impact on hematological and biochemical parameters is examined faunajournal.comresearchgate.netinchem.org.

Table 1.2: Hydrolysis Half-Life of Phosphamidon at 23°C

pH ValueHalf-Life (days)Source Reference
474 nih.gov
713.8 nih.govneptjournal.cominchem.org
102.2 nih.govneptjournal.cominchem.org

Phosphamidon is noted for its stability in neutral and acidic media but undergoes hydrolysis in alkaline conditions nih.govneptjournal.cominchem.org. The rate of hydrolysis is significantly faster at higher pH values, indicating its greater instability in alkaline environments.

Table 1.3: Impact of Phosphamidon on Soil Microbial Activity

Microbial AssayTreatment ConditionResult (Percentage of Control)Time Point (days)Source Reference
FDA2RD PhosphamidonLowest: 18%42 bioinfopublication.org
MBC2RD PhosphamidonLowest: 37%42 bioinfopublication.org

Note: 2RD refers to twice the recommended dose.

Research has also examined the effects of Phosphamidon on the hematological parameters of freshwater fish, such as Labeo rohita. Chronic exposure has been associated with alterations in blood cell counts and biochemical markers.

Table 1.4: Hematological Parameters in Labeo rohita after Phosphamidon Exposure

ParameterTissueControl Value (Mean ± SD)Treated Value (Mean ± SD)Trend ObservedSource Reference
Total RBC CountBlood6.38 ± 0.29 (x10⁶/mm³)5.22 ± 0.31 (x10⁶/mm³)Decreased faunajournal.com
Total WBC CountBlood3.69 ± 0.19 (x10³/mm³)Not specifiedGenerally Decreased faunajournal.comresearchgate.net
Total Free Sugars (TFS)Liver9.58 ± 0.21 (mg/dL)5.62 ± 0.82 (mg/dL)Decreased faunajournal.com
Total Cholesterol (TC)Liver3.29 ± 0.16 (mg/dL)Not specifiedIncreased faunajournal.com
Total Protein (TP)Liver/MuscleNot specifiedDecreasedDecreased faunajournal.com

Note: "Treated Value" for WBC and TC are not explicitly quantified in the snippets but are described as altered. The trend indicates a decrease in WBC and an increase in TC compared to control.

Compound List:

Phosphamidon

Properties

IUPAC Name

2-[[2-[[hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHBZEQOLSRPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N3O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865815
Record name 2-{[2-({Hydroxy[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]phosphoryl}amino)-4-methylpentanoyl]amino}-3-(1H-indol-3-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Environmental Fate and Transformation of Phosphamidon

Degradation Pathways and Kinetic Models

Phosphamidon (B1677709) is subject to abiotic and biotic degradation pathways, including hydrolysis, photolysis, and microbial biotransformation. The rates and products of these processes are influenced by a range of environmental factors.

Phosphamidon exhibits differential stability in aqueous solutions depending on the pH. It is generally stable in neutral and acidic media but is readily hydrolyzed in alkaline conditions. The rate of hydrolysis is significantly influenced by pH and temperature.

pHTemperature (°C)Half-life (days)Source
42374 nih.gov
72313.8 nih.govepa.govchemicalbook.comneptjournal.com
10232.2 nih.govchemicalbook.comneptjournal.com

At pH 7 and 23°C, the hydrolysis half-life is approximately 13.8 days nih.govepa.govchemicalbook.comneptjournal.com. This half-life decreases substantially in alkaline conditions, dropping to 2.2 days at pH 10 and 23°C nih.govchemicalbook.comneptjournal.com. Conversely, in acidic conditions (pH 4), the hydrolysis half-life extends to 74 days nih.gov. Studies also indicate that at pH 6–8 and 20°C, the hydrolysis half-life can be around 388–483 days, though this value appears to be an outlier compared to other reported data fao.org. The primary hydrolysis products identified include N,N-diethyl-2-chloroacetoacetamide and dimethyl phosphate (B84403) chemicalbook.comfao.org.

Phosphamidon can undergo degradation through direct and indirect photolysis when exposed to ultraviolet (UV) radiation. Studies investigating the UV/H₂O₂ advanced oxidation process have shown that photochemical oxidation rates are influenced by pH and hydrogen peroxide concentration. For instance, the fastest predicted oxidation rate constant for phosphamidon was observed at a pH of 7.1 with 5 mM H₂O₂, leading to 90% degradation within approximately 3.5 minutes acs.orgfigshare.com. The photochemical oxidation is generally more rapid at near-neutral pH values, with ionic strength having no significant effect acs.orgfigshare.com.

In the atmosphere, phosphamidon is expected to degrade via reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 10.5 hours nih.gov. Reaction with ozone in the atmosphere results in an estimated half-life of approximately 7 days nih.gov. Research has also explored the photocatalytic degradation of phosphamidon using materials like Ag-doped ZnO nanorods, demonstrating that such processes can effectively decompose the pesticide in aqueous solutions, with enol-derivatives detected as intermediate products researchgate.net.

Microbial degradation is a significant pathway for phosphamidon dissipation in soil and aquatic systems. In aerobic soil environments, phosphamidon is considered to biodegrade relatively rapidly, with reported half-lives varying depending on soil type and conditions. Typical half-lives in aerobic soil range from less than 3 days to about 12 days nih.govepa.govherts.ac.uk. Field dissipation studies have reported half-lives ranging from 12 days to 21-32 days fao.orgherts.ac.uk. These values suggest that while phosphamidon is not highly persistent in soil, microbial activity plays a crucial role in its breakdown nih.govepa.govchemicalbook.comfao.orgfao.orgherts.ac.uk. For example, studies in agricultural fields in India have shown a significant decrease in phosphamidon residues, becoming non-detectable within 26 days after application researchgate.net. While specific metabolic pathways in mammals are known to involve oxidation and hydrolysis inchem.org, detailed microbial biotransformation pathways for phosphamidon in environmental matrices are not extensively characterized in the reviewed literature.

Environmental Mobility and Distribution Dynamics

The mobility and distribution of phosphamidon in the environment are governed by its physicochemical properties, particularly its water solubility, partitioning behavior, and soil adsorption characteristics.

Phosphamidon is miscible with water, indicating high solubility and potential for widespread distribution in aquatic environments epa.govchemicalbook.comitcilo.org. Its low octanol-water partition coefficient (Log Kow), typically reported around 0.79-0.8, suggests a low potential for bioaccumulation in aquatic organisms inchem.orgilo.orgresearchgate.net. The compound is considered very toxic to aquatic organisms, including fish and invertebrates nih.govepa.govpic.int. While it is not expected to volatilize significantly from water due to its low vapor pressure and Henry's Law constant, its high water solubility facilitates transport within water bodies nih.govherts.ac.uk. Phosphamidon is also classified as a severe marine pollutant ilo.org.

Phosphamidon exhibits high mobility in soil, attributed to its low adsorption to soil particles. Soil sorption coefficients (Koc) vary depending on soil type, but generally indicate weak binding. For instance, Koc values range from approximately 4.24 in loamy sand to 117 in clay soils usda.gov. Other studies report Koc values between 9.45 and 71.80, suggesting low adsorption and a high risk of aquifer contamination researchgate.net. This low adsorption, combined with its water solubility, means phosphamidon can readily leach through the soil profile, potentially reaching groundwater nih.govepa.govfao.orgfao.orgresearchgate.net. Volatilization from soil surfaces is considered negligible nih.govfao.orgfao.org.

Iii. Ecotoxicological Implications and Ecological Dynamics of Phosphamidon

Aquatic Ecosystem Perturbations

The introduction of phosphamidon (B1677709) into aquatic environments, primarily through agricultural runoff and spray drift, can lead to substantial alterations in water quality and profound impacts on aquatic life.

Influence on Water Quality Parameters in Lentic Environments

Studies investigating the effects of phosphamidon on lentic (still water) environments have revealed significant changes in key water quality parameters. At an exposure concentration of 1.8 mg/l, phosphamidon was found to significantly reduce dissolved oxygen (DO) levels researchgate.netnih.gov. Furthermore, alkalinity was reduced at concentrations of 0.9 and 1.8 mg/l, while free carbon dioxide levels increased significantly at 1.8 mg/l researchgate.netnih.gov. In contrast, phosphamidon exhibited no discernible influence on pH or temperature in these aquatic systems researchgate.netnih.gov.

Water Quality ParameterEffect of PhosphamidonConcentration (mg/l)Reference
Dissolved Oxygen (DO)Significantly reduced1.8 researchgate.netnih.gov
AlkalinityReduced0.9, 1.8 researchgate.netnih.gov
Free Carbon DioxideIncreased significantly1.8 researchgate.netnih.gov
pHNo influenceN/A researchgate.netnih.gov
TemperatureNo influenceN/A researchgate.netnih.gov

Effects on Aquatic Biota Populations and Community Structure

Phosphamidon is recognized as highly toxic to aquatic organisms, including fish and invertebrates epa.govepa.govpic.int. Acute toxicity tests indicate that phosphamidon is very highly toxic to aquatic invertebrates, with EC50 values for Daphnia ranging from 0.008 to 0.022 mg/l pic.intfao.orgherts.ac.uk. For fish, LC50-96 hour values vary depending on the species, with reported ranges from 3.2 to 600 mg/l for various species like rainbow trout, guppy, bluegill, channel catfish, and carp (B13450389) pic.intfao.org. Specific data for rainbow trout indicate an LC50 of 7.8 mg/l, while for fathead minnows, it is 100 mg/l agropages.com.

The impact extends to planktonic communities, with a maximum reduction in phytoplankton and zooplankton populations observed at an exposure concentration of 1.8 mg/l of phosphamidon researchgate.netnih.gov. Phytoplankton populations experienced an abrupt reduction of approximately 50% of control levels at this concentration researchgate.netnih.gov. These effects on primary producers and primary consumers can disrupt the entire aquatic food web structure and function.

Organism GroupToxicity MetricValue (mg/l)Species/Group AffectedReference
Aquatic InvertebratesEC50 (48 hr)0.008 - 0.022Daphnia spp. pic.intfao.orgherts.ac.uk
Fish (general)LC50 (96 hr)3.2 - 600Various species pic.intfao.org
Rainbow TroutLC50 (96 hr)7.8Oncorhynchus mykiss agropages.com
Fathead MinnowLC50 (96 hr)100Pimephales promelas agropages.com
PhytoplanktonPopulation Reduction~50%N/A researchgate.netnih.gov
ZooplanktonPopulation ReductionMaximumN/A researchgate.netnih.gov

Terrestrial Ecosystem Responses

Phosphamidon's presence in terrestrial ecosystems can significantly alter soil health and impact non-target organisms residing in these environments.

Impact on Soil Microbial Community Function and Enzymatic Activities

The application of phosphamidon can have detrimental effects on soil microbial communities. It has been shown to inhibit the growth and population of beneficial bacteria like Azotobacter mdpi.com. Furthermore, studies indicate that phosphamidon differentially affects soil microbial communities by inhibiting fungal and bacterial populations neptjournal.combioinfopublication.org.

Enzymatic activities within the soil are also compromised. Dehydrogenase activity, a key indicator of microbial activity, was observed to decrease significantly, with the most pronounced reduction occurring at double the recommended dose of phosphamidon neptjournal.com. While microbial biomass carbon (MBC) initially increased, potentially due to microbes adapting to use the pesticide as a nutrient source, it declined significantly by 42 days of incubation bioinfopublication.orgbioinfopublication.org. Fluorescein diacetate (FDA) hydrolyzing activity, another measure of microbial activity, showed no significant change but remained lower in phosphamidon-treated soils compared to controls bioinfopublication.orgbioinfopublication.org.

Soil Parameter/EnzymeEffect of PhosphamidonTreatment ConditionReference
AzotobacterGrowth and population inhibitedN/A mdpi.com
Fungal/Bacterial Pops.InhibitedN/A neptjournal.combioinfopublication.org
Dehydrogenase ActivityDecreasedDouble recommended dose (2RD) neptjournal.com
Microbial Biomass CIncreased initially, then declined significantlyIncubation for 42 days bioinfopublication.orgbioinfopublication.org
FDA Hydrolyzing ActivityNo significant change, but lower than control valuesIncubation for 42 days bioinfopublication.orgbioinfopublication.org

Responses of Non-Target Organisms in Terrestrial Environments

Phosphamidon is recognized as highly toxic to a broad range of non-target terrestrial organisms, particularly birds and beneficial insects. It is classified as very highly acutely toxic to avian species, capable of causing lethality through dermal exposure epa.govepa.gov. Delayed mortality in birds has also been documented, occurring several weeks after application epa.govepa.govfao.org.

Specific acute oral LD50 values for birds highlight this toxicity:

Mallard ducks: 3.05 - 3.8 mg/kg agropages.comnih.gov

Bobwhite quail: Subacute dietary toxicity at 24 ppm; oral LD50 for Japanese quail: 3.6-7.5 mg/kg epa.govagropages.com

Partridge: 9.7 mg/kg nih.gov

Mourning Dove: 2.0-4.0 mg/kg nih.gov

White-winged Dove: 2.93 mg/kg nih.gov

Phosphamidon is also highly toxic to bees, with LD50 values reported between 0.17 and 0.32 µ g/bee fao.orgpic.int. The compound's broad-spectrum toxicity poses a significant threat to beneficial insects, including predaceous mites, parasitic wasps, and predaceous beetles epa.govepa.gov.

Organism GroupToxicity MetricValue (mg/kg or µ g/bee )Species/Group AffectedReference
BirdsOral LD503.05 - 3.8Mallard duck agropages.comnih.gov
BirdsOral LD503.6 - 7.5Japanese quail agropages.com
BirdsOral LD502.0 - 4.0Mourning dove nih.gov
BirdsOral LD502.93White-winged dove nih.gov
BirdsOral LD509.7Partridge nih.gov
BeesLD500.17 - 0.32 (µ g/bee )Apis mellifera fao.orgpic.int

Biotic and Abiotic Transfer in Ecological Systems

Understanding the environmental fate of phosphamidon is crucial for assessing its ecological impact. Phosphamidon is generally considered not persistent in the environment fao.orgpic.int. It is stable in neutral and weakly acidic conditions but is rapidly hydrolyzed by alkalis agropages.comnih.govfao.org. Its half-life in soil varies, with reports indicating it is relatively short-lived in aerobic soil epa.gov, and specific half-lives in buffered media at 23°C are around 13.8 days at pH 7 and 2.2 days at pH 10 neptjournal.com.

Regarding mobility, phosphamidon residues are considered highly mobile in soil epa.govepa.gov. However, some data suggest it is slightly to hardly mobile based on Log KOC values fao.org. Volatilization from moist soil surfaces is not considered a significant fate process nih.gov.

Phosphamidon does not bioaccumulate in aquatic organisms and is unlikely to biomagnify in food chains due to its rapid metabolism in animals fao.orgpic.intfao.org. Degradation products include N,N-diethyl-2-chloroacetoacetamide and N-ethyl-2-chloroacetamide, as well as dimethyl phosphate (B84403) and alpha-chloroacetoacetic acid diethylamide epa.govfao.org. The environmental fate data are considered insufficient to fully assess the potential for groundwater contamination epa.govepa.gov.

Compound List:

Phosphamidon

N,N-diethyl-2-chloroacetoacetamide

N-ethyl-2-chloroacetamide

Dimethyl phosphate

Alpha-chloroacetoacetic acid diethylamide

Iv. Molecular and Biochemical Interaction Mechanisms of Phosphamidon

Acetylcholinesterase Inhibition: Mechanistic Insights

Phosphamidon (B1677709), like other organophosphate pesticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) ajol.infoinchem.orgfao.orgnih.gov. AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, thereby terminating nerve impulse transmission at cholinergic synapses ajol.infofao.orgwikipedia.org. Phosphamidon achieves this inhibition through a process known as phosphorylation. The organophosphate molecule binds to the serine residue located in the esteratic site of the AChE enzyme ajol.infowikipedia.orgresearchgate.net. This binding leads to the formation of a phosphorylated enzyme derivative, which effectively blocks the active site and prevents acetylcholine from binding and being hydrolyzed ajol.infowikipedia.org.

The inhibition of AChE by organophosphates can be reversible, irreversible, or quasi-irreversible, depending on the stability of the phosphorylated enzyme complex wikipedia.org. In the case of Phosphamidon, the phosphorylated enzyme can be relatively stable, leading to prolonged inhibition of AChE activity ajol.infoinchem.org. Studies have indicated that brain AChE is generally more sensitive to Phosphamidon's inhibitory effects compared to erythrocyte or plasma cholinesterases ajol.info. This mechanism underlies the neurotoxic effects of Phosphamidon, as the accumulation of acetylcholine leads to overstimulation of cholinergic receptors ajol.infoinchem.org.

Cellular Stress Responses and Antioxidant System Modulation

Phosphamidon exposure has been shown to induce oxidative stress within cells, disrupting the delicate balance between pro-oxidant and antioxidant systems scielo.broup.comnih.govresearchgate.netsci-hub.senih.govbiomedscidirect.com. Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defense mechanisms. Phosphamidon has been observed to increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease the levels of reduced glutathione (B108866) (GSH) and the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) scielo.brnih.govresearchgate.netnih.govepa.gov.

Malondialdehyde (MDA) Levels: Phosphamidon administration has been consistently linked to elevated MDA levels in various tissues, indicating increased lipid peroxidation scielo.brnih.govresearchgate.netnih.gov. This suggests damage to cell membranes due to ROS biomedscidirect.com.

Antioxidant Enzyme Activity: Studies report a significant decrease in the activity of erythrocyte superoxide dismutase (SOD) and catalase (CAT) following Phosphamidon exposure scielo.brresearchgate.netepa.gov. Similarly, whole blood glutathione levels are also reduced scielo.brnih.govresearchgate.netepa.gov. This depletion of key antioxidant enzymes and molecules compromises the cell's ability to neutralize harmful ROS.

Glutathione (GSH) Depletion: Phosphamidon exposure leads to a significant depletion of cellular glutathione (GSH) levels scielo.brnih.govresearchgate.netepa.gov. GSH is a critical endogenous antioxidant that plays a vital role in detoxifying ROS and maintaining cellular redox balance. Its depletion exacerbates oxidative stress and can contribute to cellular damage, including apoptosis nih.govbiomedscidirect.com.

The disruption of these antioxidant systems by Phosphamidon highlights its role in inducing cellular stress, potentially leading to a cascade of damaging events at the molecular and cellular level.

Immunomodulatory Effects and Underlying Biochemical Pathways

Phosphamidon exhibits significant immunomodulatory effects, primarily characterized by immunosuppression, affecting both humoral and cell-mediated immune responses scielo.brniscpr.res.inresearchgate.netnih.govresearchgate.net. These effects are often linked to the oxidative stress induced by the pesticide and alterations in cytokine profiles.

Suppression of Humoral Immunity: Phosphamidon exposure has been shown to markedly suppress humoral immune responses, as evidenced by a decrease in antibody titers to antigens like ovalbumin scielo.brniscpr.res.inresearchgate.netnih.gov. Studies also noted a reduction in splenic plaque-forming cells (PFC) niscpr.res.in.

Impairment of Cell-Mediated Immunity: The pesticide also impairs cell-mediated immunity. This is demonstrated by significant decreases in leukocyte migration inhibition (LMI) and macrophage migration inhibition (MMI) responses scielo.brniscpr.res.inresearchgate.netnih.gov. Furthermore, Phosphamidon exposure led to a decrease in Interferon-gamma (IFN-γ) levels, a critical cytokine for cell-mediated immunity scielo.brnih.gov.

Cytokine Dysregulation: Phosphamidon exposure has been associated with alterations in key pro-inflammatory and anti-inflammatory cytokines. Specifically, an increase in Tumor Necrosis Factor-alpha (TNF-α) levels has been observed, suggesting a potential role of immunocytes in the oxidative stress induced by Phosphamidon scielo.brnih.gov. TNF-α is known to stimulate immunocytes to produce reactive free radicals, potentially exacerbating oxidative damage scielo.br. Conversely, a decrease in IFN-γ indicates a profound effect on cell-mediated immune responses scielo.brnih.gov.

The underlying biochemical pathways for these immunomodulatory effects are thought to be intertwined with the pesticide's ability to induce oxidative stress. The depletion of antioxidants and the generation of ROS can damage immune cells and disrupt signaling pathways essential for immune function scielo.brscielo.brniscpr.res.innih.govnih.gov.

Vi. Advanced Analytical Methodologies for Phosphamidon Detection and Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatographic methods are indispensable for separating Phosphamidon (B1677709) from matrix components before detection. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed, often coupled with Mass Spectrometry (MS) for enhanced identification and quantification.

Gas Chromatography (GC) has been a foundational technique for the analysis of organophosphate pesticides, including Phosphamidon. Method development typically involves optimizing sample preparation, chromatographic separation, and detector selection.

Sample Preparation and Extraction: Common extraction solvents include acetonitrile (B52724) and acetone (B3395972) oup.comepa.gov. For complex matrices, purification steps are crucial to remove interfering substances. Solid-phase extraction (SPE) using sorbents like N-propyl ethylenediamine (B42938) (PSA) and graphitized carbon black (GCB) has been optimized to improve recovery and reduce matrix effects e3s-conferences.orgresearchgate.net. For instance, an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often involving acetonitrile extraction followed by d-SPE cleanup, is widely used mdpi.comtandfonline.comnih.gov.

Detection and Quantification: GC can be coupled with various detectors. The Flame Ionization Detector (FID) and Flame Photometric Detector (FPD), particularly sensitive to phosphorus, have been utilized oup.comepa.gov. More advanced methods employ GC coupled with Mass Spectrometry (GC-MS), offering higher selectivity and the ability to identify specific compounds based on their mass-to-charge ratios and fragmentation patterns frontiersin.orgsci-hub.seosti.gov. GC-MS methods often involve optimization of inlet temperature, carrier gas flow rate, and column selection (e.g., OV-5 columns) sci-hub.se. For Phosphamidon and its metabolites, GC with Nitrogen-Phosphorus Detection (NPD) or Mass Selective Detection (MSD) has also been reported epa.gov.

Method Optimization Findings: Optimization efforts focus on maximizing analyte recovery and minimizing detection limits. For organophosphorus pesticides (OPPs) in cabbage, an optimized QuEChERS method using acetonitrile and PSA/GCB resulted in improved recovery and detection limits compared to standard methods e3s-conferences.orgresearchgate.net. In one study, limits of detection (LODs) for OPPs using GC-FPD in water ranged from 0.21 to 0.56 ng/mL, with recoveries between 77.7% and 113.6% nih.gov. Another method for Phosphamidon and its metabolite in soil reported a limit of quantitation of 0.3 µg/mL using GC with nitrogen detection epa.gov.

Liquid Chromatography (LC), particularly when coupled with tandem Mass Spectrometry (LC-MS/MS), has become a preferred technique for the analysis of Phosphamidon and a wide range of other pesticide residues due to its high sensitivity, selectivity, and ability to analyze polar and less volatile compounds.

LC-MS/MS Systems: LC-MS/MS systems typically utilize Electrospray Ionization (ESI) in positive or negative modes, with Multiple Reaction Monitoring (MRM) being a common detection strategy for targeted quantification tandfonline.comnih.govfrontiersin.orgnih.govnih.govnih.gov. High-Resolution Mass Spectrometry (HRMS) coupled with LC (LC-HRMS) offers even greater specificity and the capability for non-targeted screening researchgate.netrsc.org. Advancements like micro-flow LC-MS/MS have been developed to reduce solvent consumption and enhance sensitivity, aligning with green analytical chemistry principles nih.gov.

Sample Preparation: The QuEChERS method is frequently employed as a sample preparation technique for LC-MS/MS analysis, proving effective for various matrices including rice, vegetables, and olive oil mdpi.comtandfonline.comnih.govnih.govnih.govrsc.org. Modified QuEChERS protocols, often involving acetonitrile extraction and d-SPE cleanup with PSA and/or C18 sorbents, are common tandfonline.comnih.govrsc.org.

Method Performance: LC-MS/MS methods have demonstrated excellent performance characteristics. For instance, a method for 35 pesticides in vegetables reported LODs of 0.01 mg/kg and recoveries between 80-90% with relative standard deviations (RSDs) below 20% tandfonline.comnih.gov. Another study analyzing 108 pesticides in rice achieved LODs between 0.005-0.060 mg/kg and LOQs between 0.018-0.199 mg/kg, with recoveries ranging from 72% to 117% nih.govnih.gov. A multi-residue method for 41 pesticides in rice reported LODs of 0.008 µg/g and LOQs of 0.025 µg/g, with recoveries between 71-119% nih.gov. Matrix effects are often evaluated and managed through optimized cleanup procedures or the use of spiked calibration curves tandfonline.comnih.govnih.govnih.gov.

Trace Analysis and Environmental Monitoring Methodologies

The accurate determination of Phosphamidon at trace levels in environmental and food samples is paramount for risk assessment and regulatory monitoring. These methodologies integrate highly sensitive detection systems with efficient sample preparation techniques to achieve the required low limits of quantification.

Environmental Matrices: Phosphamidon has been analyzed in environmental water samples using various techniques. While chemiluminescence methods have been developed with LODs as low as 0.0038 µg/mL oup.com, chromatographic methods offer greater specificity. GC-MS and LC-MS/MS are applied to detect Phosphamidon residues in water and soil samples, often requiring extensive extraction and cleanup procedures to isolate the analyte from complex environmental matrices epa.govsci-hub.se.

Food Matrices: In food safety, Phosphamidon analysis is routinely performed in fruits, vegetables, and grains. The QuEChERS methodology, combined with GC-MS or LC-MS/MS, has become a standard for multi-residue analysis in these matrices mdpi.comtandfonline.comnih.govnih.govnih.govnih.gov. These methods enable the detection of Phosphamidon at levels relevant to Maximum Residue Limits (MRLs), typically in the parts-per-billion (ppb) or low parts-per-million (ppm) range nih.govnih.govnih.govsigmaaldrich.com. For example, LC-MS/MS methods have been validated to quantify Phosphamidon in rice at concentrations down to 0.008 µg/g nih.gov.

Data Tables

The following tables summarize key performance parameters for analytical methods relevant to Phosphamidon detection, primarily focusing on Gas Chromatography and Liquid Chromatography-Mass Spectrometry.

Table 1: Performance Characteristics of GC Methods for Organophosphorus Pesticides (including Phosphamidon)

Method/DetectorMatrixExtraction/CleanupRecovery (%)LOD/LOQ (Units)Reference
GC-FPDWaterSDME77.7-113.6LOD: 0.21-0.56 ng/mL nih.gov
GC-NPD/MSDSoilPartitioningNot SpecifiedLOQ: 0.3 µg/mL epa.gov
GC-MSCabbageOptimized QuEChERS80-110LOD: 0.5-35 µg/kg researchgate.net
GC-MSGeneral OPPsOptimized QuEChERSNot SpecifiedNot Specified mdpi.com

Note: Specific Phosphamidon data for all GC methods is not always explicitly detailed in the snippets, with some referencing general OPP analysis.

Table 2: Performance Characteristics of LC-MS/MS Methods for Pesticide Residues (including Phosphamidon)

Method/DetectorMatrixExtraction/CleanupRecovery (%)LOD/LOQ (Units)Reference
LC-MS/MSVegetablesModified QuEChERS80-90LOD: 0.01 mg/kg tandfonline.comnih.gov
LC-MS/MSRiceQuEChERS72-117LOD: 0.005-0.060 mg/kg, LOQ: 0.018-0.199 mg/kg nih.govnih.gov
LC-MS/MSRiceModified QuEChERS71-119LOD: 0.008 µg/g, LOQ: 0.025 µg/g nih.gov
Micro-flow LC-MS/MSTomato/OrangeNot SpecifiedRobustLOD: 0.001-0.002 mg/kg (for 89% of pesticides) nih.gov
LC-HRMSOlive OilQuEChERSValidatedLOD/LOQ Estimated rsc.org

Compound List

Phosphamidon

Deschlorophosphamidon

α-Phosphamidon

β-Phosphamidon

γ-Chlorophosphamidon

N-desethyl phosphamidon

Dichlorvos

Diazinon

Chlorpyrifos

Chlorantraniliprole

Indoxacarb

Fenthion

Triadimenol

Folpet

Piperonyl Butoxide

Fenvalerate

Triallate

Bromacil

Fonofos

Fipronil

Triazamate

Bromophos

Formothion

Dichlobenil

Fluazafop-butyl

Triazophos

Bromophos-ethyl

Fuberidazole

Dichlofenthion

Flucythrinate

Tricyclazole

Bromopropylate

Furalaxyl

Dichloran

Pirimicarb

Bromuconazole

Heptachlor

Fludioxinil

Trifloxystrobin

Pyrimethanil

Lambda-cyhalothrin

Pirimiphos-methyl

TCMTB

Cinosulfuron

Triadimenol

Tricyclazole

Q & A

Q. What methodologies are recommended for determining the half-maximal inhibitory concentration (IC₅₀) of Phosphoramidon in metalloprotease inhibition studies?

To determine IC₅₀, prepare serial dilutions of Phosphoramidon (e.g., 1 pM to 1 µM) and measure enzyme activity under standardized conditions (pH, temperature, substrate concentration). Plot dose-response curves using substrate hydrolysis rates (e.g., fluorometric or colorimetric assays) and fit data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response). Use software like GraphPad Prism for nonlinear regression analysis. Include triplicate measurements and report SEM .

Q. How can researchers validate the specificity of Phosphoramidon for target metalloproteases like endothelin-converting enzyme (ECE)?

Perform competitive inhibition assays with structurally related proteases (e.g., neprilysin, angiotensin-converting enzyme) to assess cross-reactivity. Use kinetic parameters (Km, Vmax) to compare inhibition potency. Validate via structural methods like X-ray crystallography or homology modeling to identify binding site interactions unique to the target enzyme .

Q. What experimental controls are critical when assessing Phosphoramidon’s effects in cell-based assays?

Include (1) vehicle controls (e.g., DMSO), (2) positive controls (e.g., known metalloprotease inhibitors), and (3) negative controls (enzyme-deficient cell lines). Monitor cell viability via assays like MTT to rule out cytotoxicity confounding results .

Advanced Research Questions

Q. How can structural mutagenesis studies clarify Phosphoramidon’s binding mechanism to metalloproteases?

Design site-directed mutations (e.g., residues in the catalytic zinc-binding domain) and compare inhibition kinetics between wild-type and mutant enzymes. For example, mutations in ECE-2’s active site (e.g., H607A) reduce Phosphoramidon affinity, as shown by shifted IC₅₀ values. Pair with molecular docking simulations to predict interaction energy changes .

Q. What strategies resolve discrepancies in reported IC₅₀ values of Phosphoramidon across studies?

Standardize assay conditions (substrate concentration, buffer pH, enzyme source). For example, ECE-2 IC₅₀ varies with substrate identity (e.g., fluorescent vs. natural substrates). Use statistical tools (ANOVA, t-tests) to compare datasets and meta-analysis to identify confounding variables (e.g., enzyme purity >95%) .

Q. How can researchers integrate kinetic and structural data to model Phosphoramidon’s mode of inhibition?

Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For Phosphoramidon, intersecting lines suggest mixed inhibition. Complement with cryo-EM or FRET-based assays to visualize real-time conformational changes in the enzyme-inhibitor complex .

Data Analysis & Presentation

Q. What statistical approaches are appropriate for analyzing Phosphoramidon’s dose-response data?

Use nonlinear regression to calculate IC₅₀ with 95% confidence intervals. Report R² values for curve fit quality. For comparative studies, apply two-way ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05). Include raw data in supplementary materials for transparency .

Q. How should researchers present enzyme kinetic data for Phosphoramidon in publications?

Tabulate kinetic parameters (Km, Vmax, kcat) for substrate hydrolysis with and without inhibitor. For example:

[Phosphoramidon] (µM)Km (µM)Vmax (nmol/min)
05.212.4
17.88.9
Include Michaelis-Menten and Lineweaver-Burk plots with error bars (mean ± SEM) .

Reproducibility & Validation

Q. What steps ensure reproducibility of Phosphoramidon’s inhibitory effects across laboratories?

(1) Source enzymes from validated repositories (e.g., Sigma-Aldrich); (2) report batch-specific activity and purity; (3) pre-treat assays with protease inhibitor cocktails to exclude contamination; (4) share detailed protocols via platforms like Protocols.io .

Q. How can researchers address batch-to-batch variability in Phosphoramidon potency?

Perform HPLC or mass spectrometry to verify compound purity (>98%). Calibrate stock solutions spectrophotometrically (e.g., ε = 6,200 M⁻¹cm⁻¹ at 280 nm). Include internal controls in each experiment to normalize inter-assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.